molecular formula C9H14N2O3 B13413408 Methylbarbital-d5

Methylbarbital-d5

Cat. No.: B13413408
M. Wt: 203.25 g/mol
InChI Key: FWJKNZONDWOGMI-SGEUAGPISA-N
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Description

Methylbarbital-d5 is a deuterated form of methylbarbital, a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This compound is specifically labeled with deuterium, which makes it useful in various scientific research applications, particularly in the field of analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylbarbital-d5 involves the incorporation of deuterium atoms into the methylbarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methyl iodide (CD3I) in the alkylation step of the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and yield of the deuterated compound. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the incorporation of deuterium atoms and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methylbarbital-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups in the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methylbarbital-d5 has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy to quantify and analyze other compounds.

    Pharmacokinetics: Helps in studying the metabolism and distribution of barbiturates in biological systems.

    Drug Development: Used in the development and testing of new pharmaceuticals, particularly in understanding the pharmacodynamics and pharmacokinetics of barbiturates.

    Biomedical Research: Employed in studies related to the central nervous system and its disorders, such as epilepsy and anxiety.

Mechanism of Action

Methylbarbital-d5, like other barbiturates, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and a decrease in neuronal excitability. This results in sedative and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.

    Pentobarbital: Used for its anesthetic and sedative effects.

    Secobarbital: Known for its short-acting sedative properties.

Uniqueness of Methylbarbital-d5

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more precise quantification and analysis in mass spectrometry and NMR spectroscopy, providing valuable insights into the behavior and metabolism of barbiturates.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

203.25 g/mol

IUPAC Name

5-ethyl-1-methyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)/i1D3,4D2

InChI Key

FWJKNZONDWOGMI-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)CC

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)CC

Origin of Product

United States

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